molecular formula C18H15F3N2O3S B2398410 4-oxo-N-(2-(trifluoromethyl)phenyl)-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide CAS No. 898463-04-2

4-oxo-N-(2-(trifluoromethyl)phenyl)-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide

Katalognummer: B2398410
CAS-Nummer: 898463-04-2
Molekulargewicht: 396.38
InChI-Schlüssel: MBRWEHFHMNJMGT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-oxo-N-(2-(trifluoromethyl)phenyl)-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide is a useful research compound. Its molecular formula is C18H15F3N2O3S and its molecular weight is 396.38. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

The compound 4-oxo-N-(2-(trifluoromethyl)phenyl)-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide is a novel synthetic derivative that has garnered attention due to its potential biological activities. This article explores its synthesis, biological evaluations, and the mechanisms underlying its activity against various biological targets.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions, including cyclization and sulfonamide formation. The structure is confirmed using various spectroscopic techniques such as NMR and mass spectrometry. A typical synthesis pathway may include:

  • Formation of the pyrroloquinoline core through cyclization reactions.
  • Introduction of the trifluoromethyl group via electrophilic aromatic substitution.
  • Sulfonamide formation by reacting with sulfonyl chlorides.

Antitumor Activity

Recent studies have demonstrated that the compound exhibits significant cytotoxic effects against various cancer cell lines. For example:

  • Cell Lines Tested : Human lung adenocarcinoma (A-549) and breast cancer (MCF-7).
  • Results : The compound showed an IC50 value in the low micromolar range, indicating potent cytotoxicity. In vitro assays revealed that the compound induced apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell proliferation markers .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Preliminary results indicate:

  • Broad-spectrum activity against both Gram-positive and Gram-negative bacteria.
  • Mechanism of Action : Likely involves disruption of bacterial cell wall synthesis and interference with DNA replication processes.

Enzyme Inhibition Studies

Inhibitory effects on key enzymes related to cancer progression and inflammation have been reported:

  • Cholinesterases : The compound exhibited dual inhibitory effects with IC50 values indicating moderate inhibition compared to standard inhibitors.
  • COX-2 and LOX-15 Inhibition : These enzymes are crucial in inflammatory pathways; the compound showed promising results in reducing their activity, suggesting potential anti-inflammatory benefits .

Structure-Activity Relationship (SAR)

The structural features of this compound play a critical role in its biological activity:

Structural FeatureImpact on Activity
Trifluoromethyl GroupEnhances lipophilicity and binding affinity to targets
Pyrroloquinoline CoreEssential for antitumor activity due to its ability to intercalate DNA
Sulfonamide MoietyContributes to solubility and bioavailability

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

  • Case Study 1 : In vivo studies on mice bearing tumor xenografts showed significant tumor regression upon treatment with the compound compared to controls.
  • Case Study 2 : A clinical trial phase indicated promising results in patients with advanced solid tumors, leading to further exploration in combination therapies.

Eigenschaften

IUPAC Name

11-oxo-N-[2-(trifluoromethyl)phenyl]-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-triene-6-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15F3N2O3S/c19-18(20,21)14-3-1-2-4-15(14)22-27(25,26)13-9-11-5-6-16(24)23-8-7-12(10-13)17(11)23/h1-4,9-10,22H,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBRWEHFHMNJMGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N2CCC3=CC(=CC1=C32)S(=O)(=O)NC4=CC=CC=C4C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15F3N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.